2-[(6-Chloropyridin-3-yl)formamido]acetic acid 2-[(6-Chloropyridin-3-yl)formamido]acetic acid
Brand Name: Vulcanchem
CAS No.: 1099143-66-4
VCID: VC2997776
InChI: InChI=1S/C8H7ClN2O3/c9-6-2-1-5(3-10-6)8(14)11-4-7(12)13/h1-3H,4H2,(H,11,14)(H,12,13)
SMILES: C1=CC(=NC=C1C(=O)NCC(=O)O)Cl
Molecular Formula: C8H7ClN2O3
Molecular Weight: 214.6 g/mol

2-[(6-Chloropyridin-3-yl)formamido]acetic acid

CAS No.: 1099143-66-4

Cat. No.: VC2997776

Molecular Formula: C8H7ClN2O3

Molecular Weight: 214.6 g/mol

* For research use only. Not for human or veterinary use.

2-[(6-Chloropyridin-3-yl)formamido]acetic acid - 1099143-66-4

Specification

CAS No. 1099143-66-4
Molecular Formula C8H7ClN2O3
Molecular Weight 214.6 g/mol
IUPAC Name 2-[(6-chloropyridine-3-carbonyl)amino]acetic acid
Standard InChI InChI=1S/C8H7ClN2O3/c9-6-2-1-5(3-10-6)8(14)11-4-7(12)13/h1-3H,4H2,(H,11,14)(H,12,13)
Standard InChI Key VGSLNHSCEKVAIM-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C(=O)NCC(=O)O)Cl
Canonical SMILES C1=CC(=NC=C1C(=O)NCC(=O)O)Cl

Introduction

Chemical Structure and Properties

2-[(6-chloropyridin-3-yl)formamido]acetic acid is a chloropyridine derivative with the molecular formula C8H7ClN2O3 . This compound contains a 6-chloropyridine ring with a formamido group connecting to an acetic acid moiety. The structural elements combine to create a compound with both acidic and heteroaromatic properties.

Physical Properties

The compound exists in its pure form as a solid with the following key physical and chemical characteristics:

PropertyValue
CAS Number1099143-66-4
Molecular FormulaC8H7ClN2O3
Molecular WeightApproximately 214.6 g/mol
Physical StateSolid
Purity (Commercial)95.0%+
Storage ConditionAmbient temperature

The structure of 2-[(6-chloropyridin-3-yl)formamido]acetic acid includes several functional groups that contribute to its chemical reactivity. The carboxylic acid moiety provides acidic properties, while the amide linkage and pyridine ring contribute to its potential for hydrogen bonding and coordination chemistry .

Chemical Reactivity

While specific reactivity data for 2-[(6-chloropyridin-3-yl)formamido]acetic acid is limited in the scientific literature, its structure suggests several reactive characteristics:

  • The carboxylic acid group can participate in typical acid-base reactions and esterification processes.

  • The amide linkage provides stability but can undergo hydrolysis under harsh conditions.

  • The chloropyridine moiety may participate in nucleophilic aromatic substitution reactions.

  • The compound likely exhibits hydrogen bonding capabilities through its amide and carboxylic acid functionalities.

Synthesis and Production

Industrial Production

The compound appears to be produced commercially at a relatively small scale for laboratory and research purposes, as evidenced by its availability through chemical suppliers like Fluorochem Ltd via Novachem . The commercial production likely follows established methods for amide bond formation and heterocyclic chemistry.

SpecificationValue
Purity≥95.0%
FormNot specified (likely solid)
ConcentrationNeat (undiluted)
ISO CodeISO 9001
SKUF521224-1G

These specifications indicate that the compound is provided in research-grade quality, suitable for most laboratory applications .

Related Compounds and Structural Comparisons

While 2-[(6-chloropyridin-3-yl)formamido]acetic acid has specific structural features, examining related compounds can provide context for understanding its properties and potential applications.

Structural Analogs

Several structurally related compounds appear in the chemical literature:

  • 2-(6-Chloropyridin-3-yl)acetic acid (CAS: 39891-13-9): This compound lacks the formamido group present in our target molecule and has the molecular formula C7H6ClNO2 .

  • 2-[(3-Chlorophenyl)formamido]acetic acid (CAS: 448): This compound contains a chlorophenyl group instead of a chloropyridine group and is also known as m-chlorohippuric acid .

Comparative Properties

Comparing the properties of these related compounds provides insights into the potential characteristics of 2-[(6-chloropyridin-3-yl)formamido]acetic acid:

CompoundMolecular FormulaMelting PointAdditional Properties
2-[(6-Chloropyridin-3-yl)formamido]acetic acidC8H7ClN2O3Not reportedStorage: Ambient
2-(6-Chloropyridin-3-yl)acetic acidC7H6ClNO2164-169°CpKa: 3.91±0.10 (Predicted)
2-[(3-Chlorophenyl)formamido]acetic acidC9H8ClNO3Not reportedAlso known as m-chlorohippuric acid

This comparison suggests that our target compound would likely have acidic properties similar to the related compounds, with potential differences in solubility and reactivity due to the presence of the formamido group.

Research Context and Future Directions

The limited specific information available about 2-[(6-chloropyridin-3-yl)formamido]acetic acid in the scientific literature suggests several potential research directions.

Synthetic Utility

The compound's structure suggests it could serve as an intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a handle for further functionalization, while the chloropyridine moiety offers opportunities for cross-coupling reactions and nucleophilic substitutions.

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